

An In-depth Technical Guide to the Reactivity of O-(4-Nitrophenyl)hydroxylamine

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Compound of Interest

Compound Name: O-(4-Nitrophenyl)hydroxylamine

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Introduction

O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily recognized for its role in chemoselective amide bond formation and as an electrophilic aminating agent. The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences its reactivity, making it a valuable tool for the construction of complex molecules under mild conditions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and reactivity patterns of **O-(4-Nitrophenyl)hydroxylamine**, with a focus on quantitative data and detailed experimental protocols to aid in its practical application.

Physicochemical Properties

A summary of the key physicochemical properties of **O-(4-Nitrophenyl)hydroxylamine** is presented in the table below.

Property	Value
CAS Number	33543-55-4
Molecular Formula	C ₆ H ₆ N ₂ O ₃
Molecular Weight	154.12 g/mol
Appearance	White to pale yellow solid
Melting Point	126-127 °C
Storage	Store at 2-8 °C

Synthesis of O-(4-Nitrophenyl)hydroxylamine

O-(4-Nitrophenyl)hydroxylamine and its derivatives are typically synthesized from the corresponding oximes. A common and effective method involves the reduction of the oxime precursor using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde Oxime

This protocol is adapted from the work of Kumar et al. (2012).^{[1][2]}

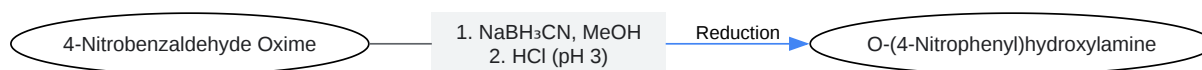
Materials:

- 4-Nitrobenzaldehyde oxime
- Sodium cyanoborohydride (NaBH₃CN)
- Methanol (MeOH)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-nitrobenzaldehyde oxime in methanol, add 1 M HCl to adjust the pH to approximately 3.
- Cool the solution to 0 °C in an ice bath.
- Add an excess of sodium cyanoborohydride to the solution in portions over a period of 30 minutes, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **O-(4-Nitrophenyl)hydroxylamine** as a solid.

Yields: The synthesis of a series of **O-(4-nitrophenyl)hydroxylamines** from their respective oximes typically results in yields ranging from 65-75%.^{[1][2]}



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Figure 1: Synthesis of **O-(4-Nitrophenyl)hydroxylamine**.

Reactivity and Key Applications

The reactivity of **O-(4-Nitrophenyl)hydroxylamine** is dominated by the lability of the N-O bond and the electrophilic nature of the nitrogen atom, enhanced by the p-nitrophenyl group.

Chemoselective Amide Bond Formation

A primary application of **O-(4-Nitrophenyl)hydroxylamine** is in the chemoselective formation of amides from α -keto acids, such as pyruvic acid derivatives. This reaction proceeds under mild conditions and displays remarkable chemoselectivity, tolerating the presence of other nucleophilic functional groups like amines, thiols, and alcohols.[1][2]

Reaction Mechanism: The proposed mechanism involves the initial formation of an intermediate by the reaction of the hydroxylamine with the α -keto acid. This is followed by an intramolecular rearrangement and elimination of the p-nitrophenolate leaving group to form the amide product. The ability of the p-nitrophenyl group to stabilize the negative charge on the oxygen atom makes it an excellent leaving group, which is a key factor in the reaction's efficiency.[1]



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Figure 2: Proposed mechanism for amide formation.

Quantitative Data: Amide Formation with Pyruvic Acid Derivatives

The following table summarizes the yields for the reaction of various N-substituted **O-(4-nitrophenyl)hydroxylamines** with pyruvic acid.[1]

N-Substituent	Yield (%)
Benzyl	85
Phenethyl	90
3-Phenylpropyl	88
Isopropyl	75

Experimental Protocol: Amide Formation

This protocol is a general representation based on the work of Kumar et al. (2012).^{[1][2]}

Materials:

- N-substituted **O-(4-Nitrophenyl)hydroxylamine**
- Pyruvic acid
- Dimethyl sulfoxide (DMSO)
- Phosphate buffered saline (PBS), pH 7.4

Procedure:

- Dissolve the N-substituted **O-(4-Nitrophenyl)hydroxylamine** and pyruvic acid (typically 1:2 molar ratio) in a mixture of DMSO and PBS (e.g., 68% DMSO in PBS).
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
- Upon completion, quench the reaction with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography if necessary.

Electrophilic Amination

O-(4-Nitrophenyl)hydroxylamine and related O-aryl hydroxylamines can act as electrophilic aminating agents. The electron-deficient nitrogen atom can be attacked by various nucleophiles, leading to the introduction of an amino group. This reactivity has been harnessed in the synthesis of aziridines and other nitrogen-containing compounds. For instance, O-(2,4-dinitrophenyl)hydroxylamine, a related and even more reactive reagent, has been used for the direct amination of β -ketoesters. While specific protocols for **O-(4-Nitrophenyl)hydroxylamine**

in this context are less common in the literature, its potential as an electrophilic aminating agent is an important aspect of its reactivity profile.

Conclusion

O-(4-Nitrophenyl)hydroxylamine is a valuable synthetic tool with well-defined reactivity. Its utility in the chemoselective formation of amide bonds under mild conditions makes it particularly attractive for applications in peptide synthesis and the late-stage functionalization of complex molecules. Furthermore, its potential as an electrophilic aminating agent opens avenues for the synthesis of a variety of nitrogen-containing compounds. The experimental protocols and quantitative data provided in this guide are intended to facilitate the effective use of this versatile reagent in research and development settings. Further exploration of its reactivity, particularly in the realm of electrophilic amination and the synthesis of heterocyclic systems, is a promising area for future investigation.

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References

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